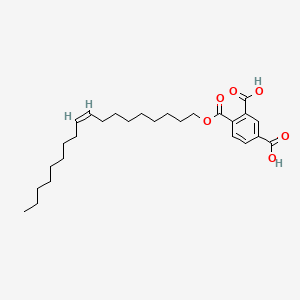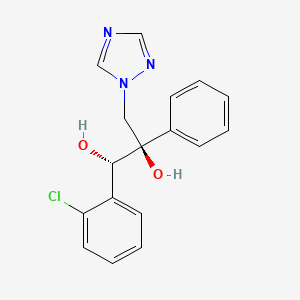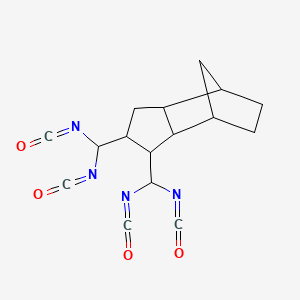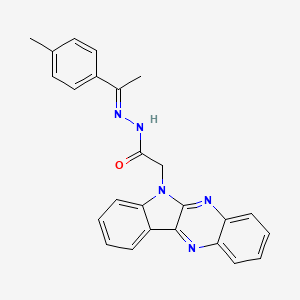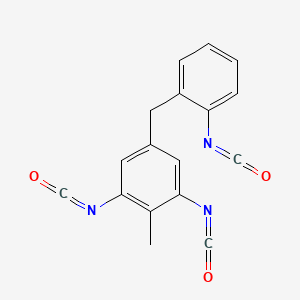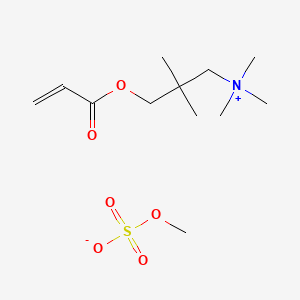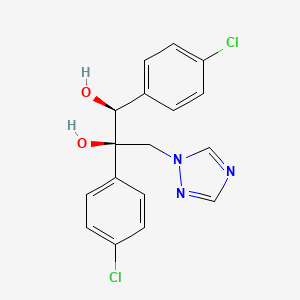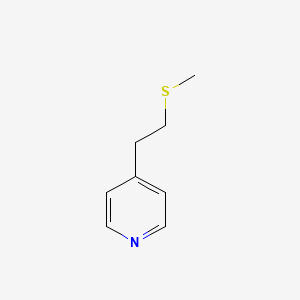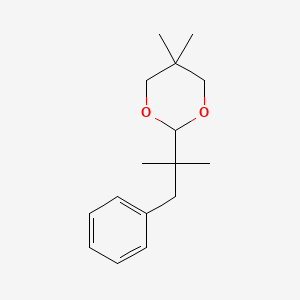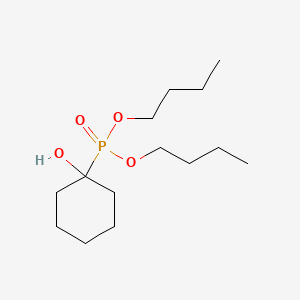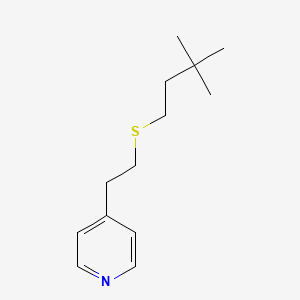
Pyridine, 4-(2-((3,3-dimethylbutyl)thio)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine is an organic compound with the molecular formula C13H21NS. It contains 36 atoms: 21 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, and 1 sulfur atom . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of the 3,3-dimethylbutylthio group attached to the ethyl chain makes this compound unique and interesting for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoethylpyridine with 3,3-dimethylbutylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding thiol or sulfide.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
Wissenschaftliche Forschungsanwendungen
4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyridine ring can also interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine can be compared with other similar compounds, such as:
4-(2-(Butylthio)ethyl)pyridine: This compound has a similar structure but with a butyl group instead of a 3,3-dimethylbutyl group. It may exhibit different chemical and biological properties due to the difference in the alkyl chain.
4-(2-(Methylthio)ethyl)pyridine: This compound has a methyl group instead of a 3,3-dimethylbutyl group. The smaller alkyl chain may result in different reactivity and biological activity.
4-(2-(Phenylthio)ethyl)pyridine: This compound has a phenyl group instead of a 3,3-dimethylbutyl group.
Eigenschaften
CAS-Nummer |
134480-45-8 |
|---|---|
Molekularformel |
C13H21NS |
Molekulargewicht |
223.38 g/mol |
IUPAC-Name |
4-[2-(3,3-dimethylbutylsulfanyl)ethyl]pyridine |
InChI |
InChI=1S/C13H21NS/c1-13(2,3)7-11-15-10-6-12-4-8-14-9-5-12/h4-5,8-9H,6-7,10-11H2,1-3H3 |
InChI-Schlüssel |
HNILDULMLSAZOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCSCCC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



